molecular formula C8H12N6O3 B14162320 Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate CAS No. 3413-78-3

Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate

Cat. No.: B14162320
CAS No.: 3413-78-3
M. Wt: 240.22 g/mol
InChI Key: TXNGTDMYUCCJRY-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazole ring, which is a common motif in many biologically active molecules. The presence of the carbamoyl and hydrazinyl groups further enhances its reactivity and potential for diverse chemical transformations .

Preparation Methods

The synthesis of ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl glycinate with 5-carbamoylimidazole-4-carboxaldehyde, followed by the addition of hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scales, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The hydrazinyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Ethyl 2-[2-[(5-carbamoylimidazol-4-ylidene)amino]hydrazinyl]acetate can be compared with other similar compounds, such as:

Properties

CAS No.

3413-78-3

Molecular Formula

C8H12N6O3

Molecular Weight

240.22 g/mol

IUPAC Name

ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]acetate

InChI

InChI=1S/C8H12N6O3/c1-2-17-5(15)3-12-14-13-8-6(7(9)16)10-4-11-8/h4H,2-3H2,1H3,(H2,9,16)(H,10,11)(H,12,13)

InChI Key

TXNGTDMYUCCJRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN=NNC1=C(NC=N1)C(=O)N

Origin of Product

United States

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